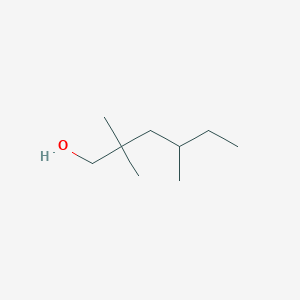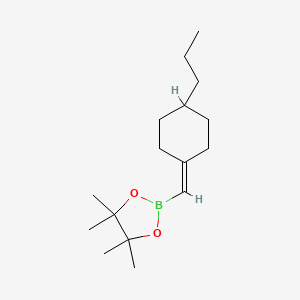
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a propylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a cyclohexylidene derivative. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Its derivatives are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can lead to the formation of new chemical bonds. This property is exploited in organic synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-((4-propylcyclohexylidene)methyl)-1,3,2-dioxaborolane
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and stability compared to other boron-containing compounds. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H29BO2 |
|---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4-propylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-6-7-13-8-10-14(11-9-13)12-17-18-15(2,3)16(4,5)19-17/h12-13H,6-11H2,1-5H3 |
InChI Key |
NYRBKNLGQWACDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


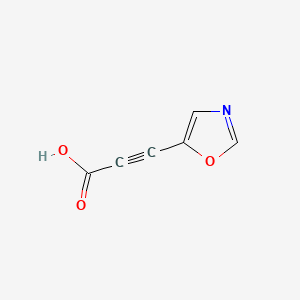
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
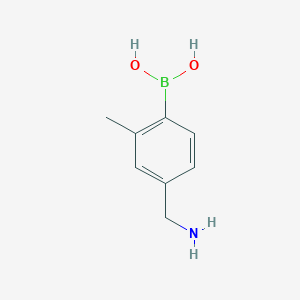
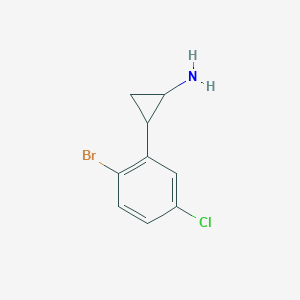
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)
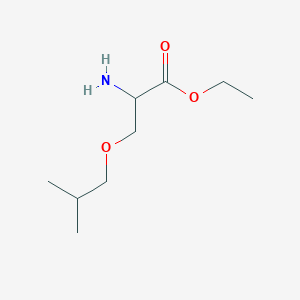
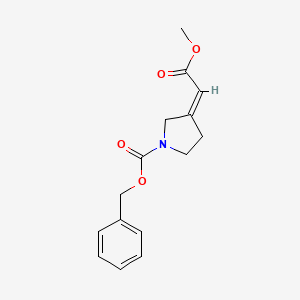
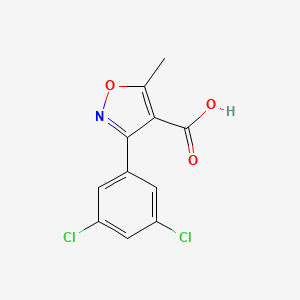
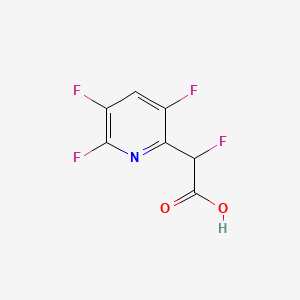
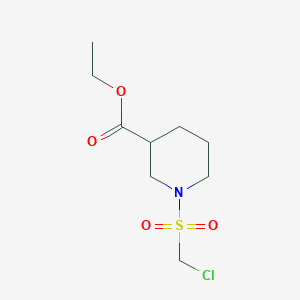
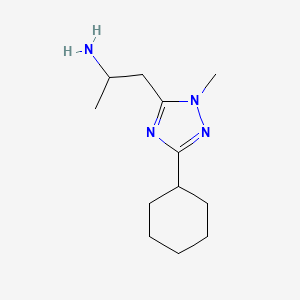
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
